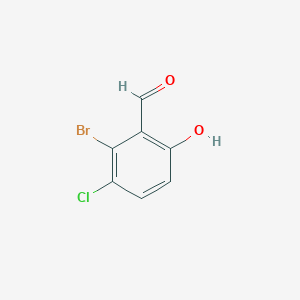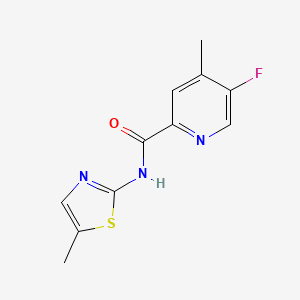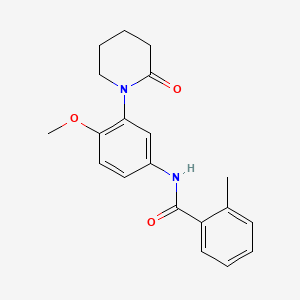
N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19F2N5O3S2 and its molecular weight is 479.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Interactions
N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide and related compounds exhibit complex molecular structures and interactions. Studies have shown that such compounds can form 'V' shaped molecular arrangements, leading to the generation of 3-D arrays through various intermolecular interactions, including N–H···O, N–H···N, N–H···F, C–H···N hydrogen bonds, and C–H···π, C–Cl···π, C–O···π interactions. These structural characteristics are crucial for understanding the chemical behavior and potential applications of these compounds in scientific research (Boechat et al., 2011).
Synthesis and Characterization
The synthesis and characterization of derivatives of this compound have been explored in various studies. For instance, novel derivatives have been prepared through carbodiimide condensation, demonstrating the compound's versatility in forming structurally diverse derivatives with potential for further exploration in scientific research (Yu et al., 2014).
Anticancer Potential
A significant area of research for compounds related to this compound is their potential anticancer activity. Some derivatives have been synthesized and evaluated for in-vitro cytotoxicity, showing promising results against various cancer cell lines. This indicates potential applications in developing novel anticancer therapies (Mohammadi-Farani et al., 2014).
Modification and Biological Activity
The modification of biologically active compounds with fluorine-containing heterocycles, including derivatives of this compound, has been explored to enhance their biological activities. Such modifications can lead to heterocyclic compounds with potential applications in medicinal chemistry and drug development (Sokolov & Aksinenko, 2012).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of 1,3,4-thiadiazole derivatives, including those related to this compound, have been investigated. These studies provide insights into the potential of these compounds in treating infections and contributing to the development of new antimicrobial agents (Tamer & Qassir, 2019).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O3S2/c1-30-14-5-2-12(3-6-14)8-9-23-18(29)25-19-26-27-20(32-19)31-11-17(28)24-16-7-4-13(21)10-15(16)22/h2-7,10H,8-9,11H2,1H3,(H,24,28)(H2,23,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEDKKJFMVZWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2956833.png)

![N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2956835.png)
![Furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2956836.png)
![2-Chloro-N-[(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)methyl]acetamide](/img/structure/B2956838.png)







![Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2956854.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2956855.png)